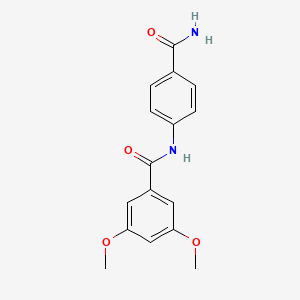

N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide

Description

N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group linked to a 4-carbamoylphenylamine moiety. The carbamoyl group at the para position of the phenyl ring enhances hydrogen-bonding capacity, which may influence solubility and target binding.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-7-11(8-14(9-13)22-2)16(20)18-12-5-3-10(4-6-12)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVDZGZHCXZSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide typically involves a multi-step process. One common method starts with the preparation of 4-nitrobenzoyl chloride, which is then reacted with 3,5-dimethoxyaniline to form the corresponding nitrobenzamide intermediate. This intermediate is subsequently reduced to the amine, followed by carbamoylation to yield the final product .

Industrial Production Methods

For industrial production, the synthesis route is optimized to enhance yield and efficiency. The process may involve the use of high-pressure hydrogenation for the reduction step and the employment of safer, more environmentally friendly solvents. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

-

Synthesis of Organic Compounds :

- N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide serves as an important building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the development of more complex organic molecules. This is particularly useful in creating novel pharmaceuticals and agrochemicals.

-

Reagent in Organic Transformations :

- The compound can be utilized as a reagent in different organic transformations, enhancing the efficiency of synthetic pathways. Its ability to form stable intermediates makes it valuable for chemists looking to streamline synthesis processes.

Biological Applications

-

Biochemical Probes :

- Research indicates that this compound may function as a biochemical probe to study cellular processes and protein interactions. Its interaction with specific molecular targets can provide insights into cellular mechanisms and disease pathways.

- Anticancer Activity :

Medical Applications

-

Drug Development :

- The compound is under investigation for its therapeutic potential in targeting specific molecular pathways involved in diseases such as cancer and metabolic disorders. Its unique structural features may allow it to modulate biological activity effectively.

-

Inhibition of Signaling Pathways :

- This compound has been linked to the modulation of the Wnt/Frizzled signaling pathway, which plays a critical role in various diseases, including cancer and diabetes . This suggests that the compound could be developed into a therapeutic agent for conditions associated with dysregulated signaling pathways.

Case Studies and Findings

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Compounds:

3,5-Dimethoxybenzamide (, ID 2064) Simplest analog lacking the 4-carbamoylphenyl group. Exhibits reduced molecular weight (MW: 181.18 g/mol) and polarity compared to the target compound. Serves as a precursor in synthesizing complex derivatives like indenothiazole-based antivirals .

N-(6-Methoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (, Compound 7h) Incorporates a methoxy-substituted indenothiazole ring.

N-(4-Chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide ()

- Features a chloro- and propargyl-substituted benzothiazole ring.

- The electron-withdrawing chlorine and linear alkyne group may alter electronic properties and reactivity .

N-(3,4-Dimethoxyphenyl)-3-oxo-propenamide Derivatives (, Compounds 4a–4c)

Observations:

- Yield Trends: Derivatives with bulky substituents (e.g., indenothiazole in ) exhibit moderate yields (25–50%), likely due to steric hindrance during coupling reactions .

- Melting Points : High melting points (e.g., 248–250°C for compounds) suggest strong intermolecular interactions (e.g., hydrogen bonding) from carboxamide and methoxy groups .

- Substituent Impact : Electron-donating groups (e.g., OCH₃) increase solubility in polar solvents, while halogen atoms (e.g., Cl in ) may enhance binding to hydrophobic pockets in biological targets .

Biological Activity

N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the class of benzamides, which are known for their diverse biological activities. The structural formula can be represented as follows:

This structure features a carbamoyl group attached to a phenyl ring, along with two methoxy groups on a benzene ring, contributing to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that benzamide derivatives can inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and RET kinase. These enzymes are critical for nucleotide synthesis and cell proliferation .

- Modulation of Signaling Pathways : The compound may interact with the Wnt/Frizzled signaling pathway, which is implicated in various cancers. This interaction can lead to altered gene expression profiles that inhibit tumor growth .

Antitumor Activity

Several studies have demonstrated the antitumor potential of benzamide derivatives. For instance:

- A derivative structurally related to this compound showed significant inhibition of cell proliferation in cancer cell lines through the downregulation of DHFR activity. This was evidenced by reduced NADPH levels leading to destabilization of DHFR .

- In vitro assays revealed that certain benzamide derivatives exhibited moderate to high potency against RET kinase, suggesting a promising avenue for cancer therapy targeting RET-driven tumors .

Neuroprotective Effects

Research also indicates that some benzamide compounds possess neuroprotective properties. They may mitigate neuronal cell death by modulating oxidative stress pathways and enhancing cellular antioxidant defenses.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

- Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in significant tumor size reduction compared to controls. Histological analysis revealed decreased mitotic activity and increased apoptosis in tumor tissues.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.